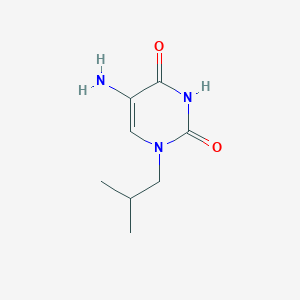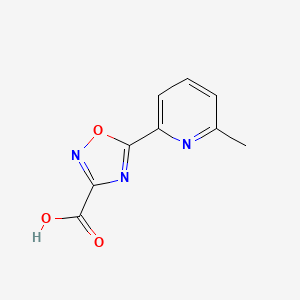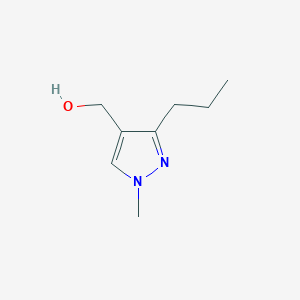
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are interesting due to their structural properties and tautomerism, which can influence their reactivity and biological activities .
Métodos De Preparación
The synthesis of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with concentrated nitric and sulfuric acids. The reaction is carried out at 100°C for 16 hours, followed by precipitation in ice water and crystallization from acetone . This method yields 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, which can be further reduced to obtain the desired compound.
Análisis De Reacciones Químicas
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles like halides .
Aplicaciones Científicas De Investigación
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, polymers, and other functional materials.
Mecanismo De Acción
The mechanism of action of (1-methyl-3-propyl-1H-pyrazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
(1-methyl-3-propyl-1H-pyrazol-4-yl)methanol can be compared with other pyrazole derivatives such as:
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar in structure but with a nitro group instead of a hydroxyl group.
5-amino-pyrazoles: These compounds have an amino group at the 5-position and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
(1-methyl-3-propylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-3-4-8-7(6-11)5-10(2)9-8/h5,11H,3-4,6H2,1-2H3 |
Clave InChI |
HYZCZDRKJXZVRD-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NN(C=C1CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
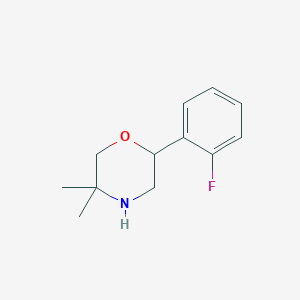
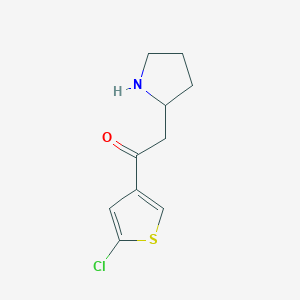
![(E)-N-[2-(1H-indol-3-yl)ethyl]-4-methylpent-2-enamide](/img/structure/B13073612.png)
![1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13073613.png)
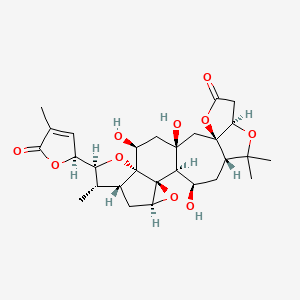
![2-[2-(Methylamino)ethyl]benzoic acid](/img/structure/B13073624.png)
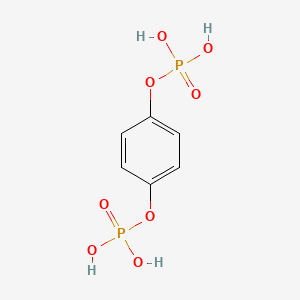
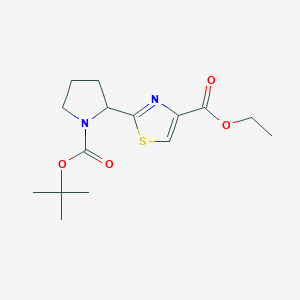
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B13073636.png)
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)

